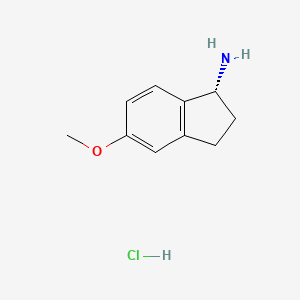![molecular formula C10H17ClN2 B6157591 [2-methyl-5-(propan-2-yl)phenyl]hydrazine hydrochloride CAS No. 858784-78-8](/img/no-structure.png)
[2-methyl-5-(propan-2-yl)phenyl]hydrazine hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
“[2-methyl-5-(propan-2-yl)phenyl]hydrazine hydrochloride” is a chemical compound with the CAS Number: 1803601-93-5 . It has a molecular weight of 200.71 . The compound is typically stored at 4 degrees Celsius and is usually in powder form .
Molecular Structure Analysis
The IUPAC name for this compound is (2-isopropyl-6-methylphenyl)hydrazine hydrochloride . The InChI code is 1S/C10H16N2.ClH/c1-7(2)9-6-4-5-8(3)10(9)12-11;/h4-7,12H,11H2,1-3H3;1H .Physical and Chemical Properties Analysis
“this compound” is a powder that is stored at 4 degrees Celsius . It has a molecular weight of 200.71 .Safety and Hazards
The compound is labeled with the GHS07 pictogram, indicating that it can be harmful if swallowed, in contact with skin, or if inhaled . It can cause skin and eye irritation, and may cause respiratory irritation . Safety measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, and wearing protective gloves/protective clothing/eye protection/face protection .
Properties
| { "Design of the Synthesis Pathway": "The synthesis pathway for [2-methyl-5-(propan-2-yl)phenyl]hydrazine hydrochloride involves the reaction of 2-methyl-5-(propan-2-yl)benzaldehyde with hydrazine hydrate in the presence of an acid catalyst, followed by the addition of hydrochloric acid to form the hydrochloride salt.", "Starting Materials": [ "2-methyl-5-(propan-2-yl)benzaldehyde", "hydrazine hydrate", "acid catalyst", "hydrochloric acid" ], "Reaction": [ "Step 1: Add 2-methyl-5-(propan-2-yl)benzaldehyde and hydrazine hydrate to a reaction flask in a 1:1 molar ratio.", "Step 2: Add an acid catalyst, such as sulfuric acid or hydrochloric acid, to the reaction mixture.", "Step 3: Heat the reaction mixture to reflux for several hours, until the reaction is complete.", "Step 4: Allow the reaction mixture to cool, and then add hydrochloric acid to form the hydrochloride salt.", "Step 5: Isolate the product by filtration or recrystallization, and dry under vacuum." ] } | |
CAS No. |
858784-78-8 |
Molecular Formula |
C10H17ClN2 |
Molecular Weight |
200.7 |
Purity |
95 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



